![molecular formula C14H14BrNO2 B14799963 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-(bromomethyl)-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functionalization to introduce the bromomethyl and benzyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.
化学反应分析
Types of Reactions
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.
科学研究应用
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries.
Materials Science: The compound’s bicyclic structure can be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure provides rigidity and specificity in binding interactions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: This compound shares a similar bicyclic core but lacks the bromomethyl and benzyl groups.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with a different ring size and functional groups.
Uniqueness
3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar bicyclic compounds.
属性
分子式 |
C14H14BrNO2 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC 名称 |
3-benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C14H14BrNO2/c15-7-10-6-11-12(10)14(18)16(13(11)17)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI 键 |
AVRRHLDIMKSGPE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14799882.png)
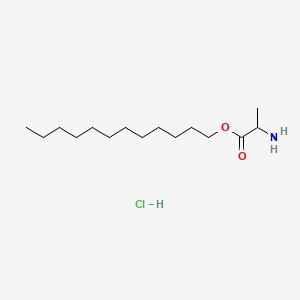
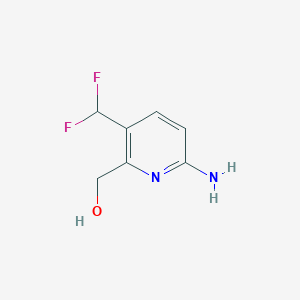
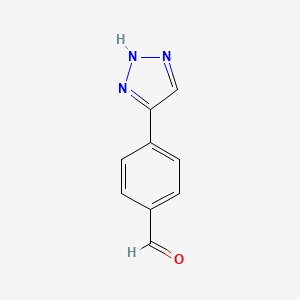
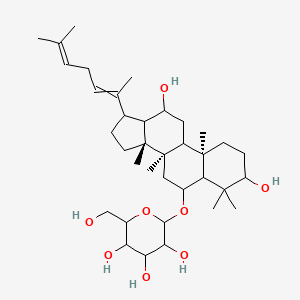

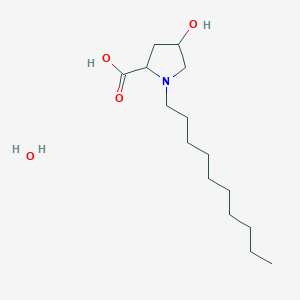
![4-[(E)-(3-chloro-2-methylphenyl)diazenyl]naphthalen-1-ol](/img/structure/B14799915.png)
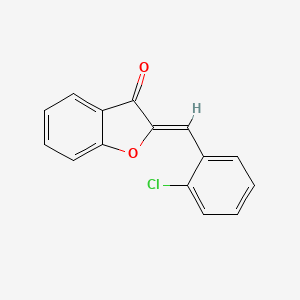
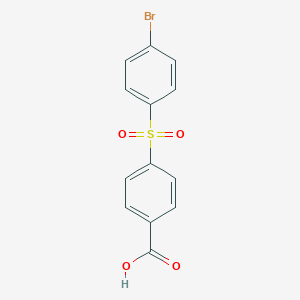
![Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate](/img/structure/B14799935.png)

![2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
methyl}propanedinitrile](/img/structure/B14799947.png)
